Ethyl 2-formyl-3-methylbutanoate

Vue d'ensemble

Description

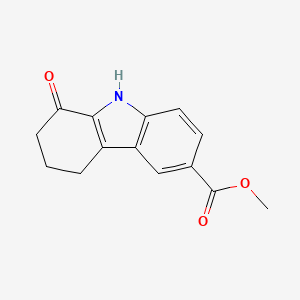

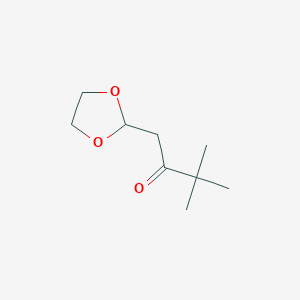

Ethyl 2-formyl-3-methylbutanoate is a chemical compound with the molecular formula C8H14O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 2-formyl-3-methylbutanoate involves the reaction of 4-methoxybenzimidamide hydrochloride and ethyl 2-formyl-3-methylbutanoate in ethanol at 85℃ for 16 hours . Sodium hydrogencarbonate is also added to the solution .Molecular Structure Analysis

The molecular weight of Ethyl 2-formyl-3-methylbutanoate is 158.20 . The structure of this compound can be represented as C8H14O3 .Chemical Reactions Analysis

Ethyl 2-formyl-3-methylbutanoate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

Ethyl 2-formyl-3-methylbutanoate has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Biosynthesis in Fruits Ethyl 2-methylbutanoate, closely related to ethyl 2-formyl-3-methylbutanoate, plays a significant role in fruit aromas. Research on apple varieties like Red Delicious and Granny Smith has shown that this compound contributes key notes to their distinctive scents. In these fruits, different biosynthetic pathways produce an array of 2-methylbutyl and 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, highlighting its importance in fruit aroma profiles (Rowan et al., 1996).

Sensory Evaluation in Wine Ethyl 2-hydroxy-3-methylbutanoate, another compound structurally similar to ethyl 2-formyl-3-methylbutanoate, has been studied in wines. It is considered a marker of lactic acid bacteria esterase activity and is found predominantly as the R enantiomer in wines. Sensory tests, however, indicate that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).

Impact on Wine Aroma The ethyl 2-methylbutanoate enantiomers have been analyzed in red wines. The S-enantiomeric form enhances the perception of fruity aromas in wine. This finding is crucial for understanding the role of such esters in wine aroma and taste profiles (Lytra et al., 2014).

Metabolism in Apples Research on apple fruits shows that ethyl 2-methylbutanoate can be formed from the metabolism of other compounds like ethyl tiglate. This demonstrates the complex metabolic pathways in fruits that contribute to their aroma profiles (Hauck et al., 2000).

Synthesis and Application Ethyl 2-methyl-3-oxobutanoate, structurally related to ethyl 2-formyl-3-methylbutanoate, has been synthesized and studied for various applications. It's an important compound in the synthesis of other chemicals, showcasing the versatility of these esters in chemical synthesis (Miya et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-formyl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRNTBSWKGZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538766 | |

| Record name | Ethyl 2-formyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-formyl-3-methylbutanoate | |

CAS RN |

21474-92-0 | |

| Record name | Ethyl 2-formyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)